Synthetic Methodology: Iodolysis of 1,1-Bis(diisobutylalumino)alkanes Enables >95% Yield Access to gem-Diiodoalkanes
(3,3-Diiodopropyl)benzene is accessible via a specialized hydroalumination-iodolysis sequence that is not applicable to mono-iodinated or dibromo analogs. The method involves double hydroalumination of an alk-1-yne with diisobutylaluminum hydride to generate a 1,1-bis(diisobutylalumino)alkane intermediate, followed by iodolysis with I₂ to afford the gem-diiodoalkane [1]. This protocol delivers isolated yields consistently >95% for gem-diiodoalkanes (excluding substrate-specific exceptions), even on multigram scales [1]. In contrast, the mono-iodo analog (3-iodopropyl)benzene is typically prepared via nucleophilic substitution or halogen exchange from the corresponding bromide or chloride, which does not produce the gem-diiodo motif . The dibromo analog (3,3-dibromopropyl)benzene cannot be synthesized via this aluminum-mediated route with equivalent efficiency because bromolysis of the organoaluminum intermediate proceeds less cleanly than iodolysis [1].
| Evidence Dimension | Synthetic yield of gem-diiodoalkanes via hydroalumination-iodolysis |
|---|---|
| Target Compound Data | >95% isolated yield (representative for gem-diiodoalkane class) |
| Comparator Or Baseline | Alternative routes to gem-diiodoalkanes (e.g., alkylation of CHI₂Li/Na): unstable above −95 °C; limited scalability |
| Quantified Difference | Hydroalumination-iodolysis provides >95% yield with multigram scalability; CHI₂Li method precluded above −95 °C |
| Conditions | Hydroalumination with DIBAL-H (2 equiv); iodolysis with I₂ (2 equiv) at 0 °C in THF |
Why This Matters
Procurement of (3,3-diiodopropyl)benzene provides access to a compound class that is challenging to prepare via alternative literature routes, ensuring reliable availability for research programs requiring gem-diiodoalkane building blocks.
- [1] Aufauvre, L.; Knochel, P.; Marek, I. A new approach towards the synthesis of sp³ 1,1-diiodoalkanes. Chem. Commun. 1999, 2207–2208. View Source
